1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone
Overview
Description
The compound contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . This is a boronic ester, which is often used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction, that allows for the formation of carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane includes a boron atom bonded to two oxygen atoms and a carbon ring .
Chemical Reactions Analysis
Boronic esters like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are often used in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Physical and Chemical Properties Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a liquid at 20°C. It has a boiling point of 43°C at 50 mmHg and a refractive index of 1.40 . It should be stored at 0-10°C .
Scientific Research Applications
Enzymatic Degradation of Organic Pollutants
Enzymatic approaches using redox mediators have been explored for the degradation of recalcitrant organic compounds in wastewater. The use of enzymes like laccases and peroxidases, in conjunction with redox mediators, enhances the efficiency of degradation of pollutants. This approach could potentially involve derivatives of the compound , given its structural features that may support redox activities (Husain & Husain, 2007).
Advanced Organic Synthesis
The compound's structure suggests its utility in organic synthesis, particularly in the construction of complex molecules. For instance, 1,4-dihydropyridines are significant for their presence in biological applications and as key motifs in drug development. Recent methodologies emphasize atom economy and environmental considerations in synthesizing bioactive 1,4-dihydropyridines, indicating a potential role for the compound in similar synthetic applications (Sohal, 2021).
Antioxidant Properties
Compounds related to the one , especially those with boron-containing structures, have been investigated for their antioxidant properties. Chromones and their derivatives, for example, have been studied for their ability to scavenge free radicals and potentially delay or inhibit cell impairment leading to diseases. This suggests a possible research avenue for exploring the antioxidant capacity of the compound (Yadav et al., 2014).
Liquid Crystal Technologies
The structural characteristics of compounds like the one also find applications in the development of liquid crystal technologies. Methylene-linked liquid crystal dimers, for instance, exhibit unique transitional properties that are valuable in creating advanced display and optical devices (Henderson & Imrie, 2011).
Environmental Toxicology
Understanding the environmental impact and toxicological profiles of complex organic compounds, including those related to the compound , is crucial. Research into dioxins, for example, has provided insights into the carcinogenic potential of certain compounds when released into the environment (Steenland et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO3/c1-10(16)15-8-6-7-11(9-15)14-17-12(2,3)13(4,5)18-14/h9H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPMZWUKXSWIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(CCC2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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